molecular formula C18H14N4O3 B4554788 2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(1H-INDOL-5-YL)ACETAMIDE

2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(1H-INDOL-5-YL)ACETAMIDE

Cat. No.: B4554788
M. Wt: 334.3 g/mol
InChI Key: AGFWYMWYHKERGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(1H-INDOL-5-YL)ACETAMIDE is a useful research compound. Its molecular formula is C18H14N4O3 and its molecular weight is 334.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-1H-indol-5-ylacetamide is 334.10659032 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

  • The compound plays a role in the synthesis of various derivatives, including 1’,3'-dihydrospiro[indolin-2-one-3,2'-quinazolin]-4'-ones, produced by reacting 2-aminobenzamides with indoline-2,3-dione in ionic liquids (Sheng et al., 2012).
  • It serves as a building block for constructing heterocycles such as triazole, oxadiazole, pyrazole, phthalazine, and indol-2-one rings, contributing to the diversity of heterocyclic compounds in chemical research (Hassan et al., 2013).

Biological and Pharmacological Applications

  • Derivatives of this compound have demonstrated potential antitumor and antifungal activities. Specific derivatives were found to exhibit high to moderate activity against certain cell lines, as well as significant activity against organisms like Aspergillus ochraceus Wilhelm (El-Bayouki et al., 2011).
  • Some quinazolinone-1, 3, 4-oxadiazole derivatives synthesized using this compound have shown remarkable cytotoxic activity against certain cell lines, highlighting its role in the development of potential cancer therapies (Hassanzadeh et al., 2019).
  • Novel 3-benzyl-4(3H)quinazolinone analogues, utilizing this compound, displayed broad spectrum antitumor activity and were evaluated for their in vitro antitumor activity, indicating a promising role in cancer treatment research (Al-Suwaidan et al., 2016).

Chemical Transformations and Characterization

  • The compound is involved in the synthesis of various heterocycles like oxazepino[7,6-b]indoles and dihydroacenaphtho[1,3]oxazepine, demonstrating its versatility in creating diverse chemical structures (Jaber et al., 2020).
  • It is used in the preparation of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one, showcasing its utility in synthesizing novel organic compounds (Chern et al., 1988).

Properties

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(1H-indol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3/c23-16(20-12-5-6-14-11(9-12)7-8-19-14)10-22-17(24)13-3-1-2-4-15(13)21-18(22)25/h1-9,19H,10H2,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFWYMWYHKERGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NC3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(1H-INDOL-5-YL)ACETAMIDE
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2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(1H-INDOL-5-YL)ACETAMIDE
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2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(1H-INDOL-5-YL)ACETAMIDE
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2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(1H-INDOL-5-YL)ACETAMIDE
Reactant of Route 5
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2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(1H-INDOL-5-YL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(1H-INDOL-5-YL)ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

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